1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 4-bromo-3-chlorobenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzyl chloride and N,N-dimethylpiperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 4-bromo-3-chlorobenzyl chloride is added to a solution of N,N-dimethylpiperidine in the presence of the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amine group can undergo hydrolysis to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound may be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chlorobenzene
- 4-Bromo-3-chlorobenzyl alcohol
- N,N-Dimethylpiperidine
Uniqueness
1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the piperidine ring, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20BrClN2 |
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Molecular Weight |
331.68 g/mol |
IUPAC Name |
1-[(4-bromo-3-chlorophenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H20BrClN2/c1-17(2)12-5-7-18(8-6-12)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI Key |
YVJSNMANQONIHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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